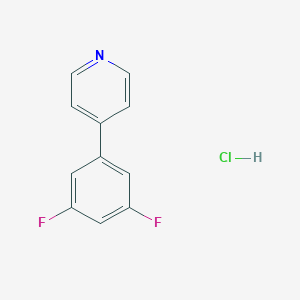

4-(3,5-Difluorophenyl)pyridine;hydrochloride

Description

4-(3,5-Difluorophenyl)pyridine; hydrochloride is a halogenated pyridine derivative featuring a 3,5-difluorophenyl group directly attached to the pyridine ring at the para position, with a hydrochloride counterion. Its molecular formula is C₁₁H₉ClF₂N, and its synthesis typically involves rhodium-catalyzed cross-coupling reactions, achieving high yields (~87%) under optimized conditions .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(3,5-difluorophenyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h1-7H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCFAAWHGROHOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CC(=C2)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Difluorophenyl)pyridine;hydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, which involves the condensation of an aldehyde with ammonia and acetylene.

Introduction of the 3,5-Difluorophenyl Group: This can be achieved through a substitution reaction where the pyridine ring is reacted with a 3,5-difluorophenyl halide in the presence of a suitable catalyst.

Formation of the Hydrochloride Salt: The final step involves the reaction of the pyridine derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Difluorophenyl)pyridine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution can be achieved using reagents like nitric acid, while nucleophilic substitution can be performed with nucleophiles like ammonia.

Major Products Formed:

Pyridine N-oxides: Resulting from oxidation reactions.

Amine Derivatives: Formed through reduction reactions.

Substituted Pyridines: Resulting from electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

4-(3,5-Difluorophenyl)pyridine;hydrochloride has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and interactions with various biomolecules.

Industry: The compound is used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism by which 4-(3,5-Difluorophenyl)pyridine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in medicinal applications or material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyridine Derivatives

4-(4-Fluorophenyl)pyridine (1h)

- Structure : A single fluorine substituent at the para position of the phenyl ring attached to pyridine.

- Synthesis : Synthesized via rhodium catalysis (90% yield), similar to the target compound .

4-[(3,5-Difluorophenyl)methyl]pyridine

Piperidine and Heterocyclic Analogs

4-(3,5-Difluorophenyl)piperidine Hydrochloride

- Structure : Piperidine core with a 3,5-difluorophenyl group (CAS 1004618-89-6, molecular formula C₁₁H₁₄ClF₂N ) .

2-(3,5-Difluorophenyl)-4-(piperidin-1-yl)-1H-imidazo[4,5-c]pyridine (50)

- Structure : Imidazopyridine scaffold with 3,5-difluorophenyl and piperidine substituents .

- Synthesis Yield : 56%, higher than other imidazopyridines (e.g., 7–16% for compounds 46–47) due to optimized thiomorpholine substitution .

- Applications : Targets hemozoin formation in malaria parasites, highlighting the role of fluorinated aromatic systems in antiparasitic drug design.

Complex Heterocyclic Systems

4-Bromo-6-(3,5-difluorophenyl)-7-methyl-1,3-dihydrofuro[3,4-c]pyridine (244bk)

- Structure : Furopyridine fused ring system with bromine and methyl substituents .

- Synthesis Yield : 19% combined yield (with chloro analog 246bk), reflecting synthetic challenges in fused-ring systems .

1-((3-Bromopyridin-4-yl)methyl)-4-(3,5-difluorophenyl)pyrrolidin-2-one (12c)

Functional and Application Comparisons

- Pharmaceutical Potential: The target compound’s fluorinated aromatic system is advantageous in drug design for improved metabolic stability and binding affinity, as seen in TAAR1 agonists (e.g., piperidine carboxamides in ) . Imidazopyridines () and pyrrolidinones () with 3,5-difluorophenyl groups demonstrate efficacy in antiparasitic and imaging applications, respectively.

Material Science :

- Pyridine derivatives are utilized in organic electronics (e.g., electroluminescent diodes) due to their electron-transport properties . Fluorination can tune bandgap and stability.

Biological Activity

4-(3,5-Difluorophenyl)pyridine;hydrochloride is a compound of interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a difluorophenyl group. The presence of fluorine atoms significantly influences its electronic properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including enzymes and receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding, which modulates the activity of these targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can interact with receptors, influencing signaling pathways that regulate various physiological processes.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The compound's selectivity for cancer cells over normal cells was highlighted, suggesting a favorable therapeutic index.

- Antimicrobial Efficacy : Research demonstrated that this compound possesses antimicrobial properties against specific bacterial strains. The compound's mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Anti-inflammatory Effects : In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.